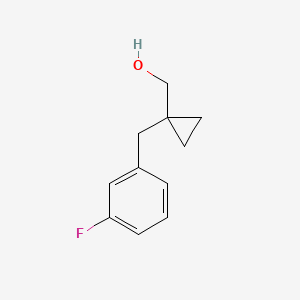

(1-(3-Fluorobenzyl)cyclopropyl)methanol

Description

(1-(3-Fluorobenzyl)cyclopropyl)methanol is a fluorinated cyclopropane derivative characterized by a cyclopropyl ring substituted with a 3-fluorobenzyl group and a hydroxymethyl (-CH₂OH) moiety. Its molecular formula is C₁₁H₁₁FO, with a molecular weight of approximately 180.19 g/mol. The compound’s structure combines the strain inherent to the cyclopropane ring with the electronic effects of the fluorine atom, making it a candidate for studying reactivity in enzymatic systems and pharmaceutical applications. Cyclopropyl alcohols, in general, are known to interact with flavoproteins like monoamine oxidase (MAO) and cholesterol oxidase, often acting as mechanism-based inhibitors .

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

[1-[(3-fluorophenyl)methyl]cyclopropyl]methanol |

InChI |

InChI=1S/C11H13FO/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6,13H,4-5,7-8H2 |

InChI Key |

LMCBSSAYLASCDA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=CC(=CC=C2)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluorobenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (1-(3-Fluorobenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous solution.

Reduction: LiAlH4 in ether or tetrahydrofuran (THF).

Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

Scientific Research Applications

Chemistry: (1-(3-Fluorobenzyl)cyclopropyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in the treatment of various diseases .

Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of (1-(3-Fluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or interfere with cellular signaling processes .

Comparison with Similar Compounds

1-(3-Bromophenyl)cyclopropane Methanol

- Structure : Differs by substituting fluorine with bromine at the benzyl position.

- Molecular Weight : 227.10 g/mol (vs. 180.19 g/mol for the fluoro analog).

- Synthesis : Synthesized via mesylate intermediates with reported yields up to 94% using DIPEA and sodium methoxide . In contrast, fluorinated analogs may require specialized fluorination reagents (e.g., Selectfluor), which can lower yields due to fluorine’s high electronegativity and reactivity.

- Applications : Brominated derivatives are intermediates in pharmaceuticals like Montelukast (), suggesting the fluoro variant could have similar roles but with improved metabolic stability due to fluorine’s lower polarizability.

(1-Fluorocyclopropyl)methanol

- Structure: Lacks the benzyl group, featuring only a fluorinated cyclopropane and methanol.

- Molecular Weight : 106.11 g/mol.

- Thermal Stability: Simpler cyclopropyl methanols, such as cyclopropyl methanol, are detected in bio-oil only at 500°C (), indicating thermal resilience. The fluorobenzyl group in the target compound may enhance stability further due to aromatic conjugation.

- Reactivity : Without the benzyl group, this compound is less likely to engage in π-π interactions critical for enzyme binding, limiting its biological utility compared to the target molecule.

Montelukast Sodium Intermediates

- Structural Context: Montelukast synthesis involves cyclopropyl intermediates (e.g., (S)-2-(1-((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propylthio)methyl)cyclopropyl) acetic acid) ().

Fluorinated Cyclopropyl Derivatives in Patent Literature

- Examples: Compounds like 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-[1-(4-bromo-2,6-difluorophenoxy)cyclopropyl]ethanol () share cyclopropane and fluorinated aryl motifs.

- Key Differences : The target compound lacks heterocyclic groups (e.g., triazole), which are critical for antifungal or anticancer activity in patented molecules. However, its hydroxymethyl group could facilitate hydrogen bonding in enzyme active sites.

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Enzyme Interactions: Cyclopropyl alcohols can inactivate flavoproteins like methanol oxidase via non-radical pathways, where the cyclopropane ring undergoes strain relief upon oxidation (). The fluorobenzyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs.

- Synthetic Challenges : Fluorination at the benzyl position requires precise conditions to avoid side reactions, whereas brominated analogs benefit from milder protocols ().

- Thermal Behavior: The detection of cyclopropyl methanol in bio-oil at 500°C () suggests that fluorinated derivatives may decompose at higher temperatures, releasing fluorinated byproducts—a critical consideration for industrial applications.

Biological Activity

(1-(3-Fluorobenzyl)cyclopropyl)methanol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a cyclopropyl ring attached to a fluorobenzyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The presence of the fluorine atom can modify the compound's electronic properties, potentially affecting its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom's electron-withdrawing nature can enhance binding affinity to various enzymes and receptors, modulating biological pathways. This interaction may lead to:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Alteration of Receptor Signaling : It can affect receptor-mediated signaling pathways, influencing cellular responses.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits antibacterial properties against various pathogens, potentially useful in treating infections. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro, warranting further investigation. |

| Neuropharmacological | May influence neurotransmitter systems, indicating potential applications in neuropharmacology. |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it was evaluated against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) that indicate effective inhibition:

- Staphylococcus aureus : MIC = 32 μg/mL

- Escherichia coli : MIC = 64 μg/mL

These findings suggest that the compound could be developed as a novel antibacterial agent .

Anticancer Properties

In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines, including non-small cell lung cancer (A549) and glioblastoma (U-87 MG). The compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, suggesting enhanced potency against these cancer types .

Neuropharmacological Effects

Research has indicated that compounds similar to this compound can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could lead to potential applications in treating mood disorders or neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.